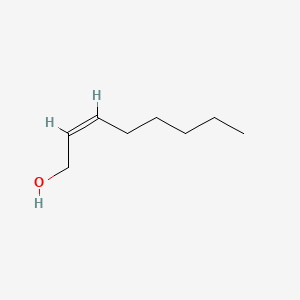

(Z)-2-Octen-1-ol

Overview

Description

(Z)-2-Octen-1-ol: is an organic compound with the molecular formula C8H16O . It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond in the “Z” (cis) configuration. This compound is known for its pleasant, fatty odor and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroformylation of 1-Octene: One common method involves the hydroformylation of 1-octene to produce 2-octenal, which is then hydrogenated to yield (Z)-2-Octen-1-ol. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.

Reduction of 2-Octenal: Another method involves the selective reduction of 2-octenal using a suitable reducing agent like sodium borohydride or catalytic hydrogenation.

Industrial Production Methods: Industrial production often employs the hydroformylation route due to its efficiency and scalability. The process involves:

Catalyst Preparation: Rhodium-based catalysts are prepared and activated.

Reaction Setup: 1-Octene is introduced into a reactor with the catalyst under high pressure of CO and H2.

Product Isolation: The resulting 2-octenal is then hydrogenated to produce this compound, which is purified through distillation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-2-Octen-1-ol can be oxidized to form 2-octenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 2-octanol using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: 2-Octenoic acid.

Reduction: 2-Octanol.

Substitution: 2-Octenyl chloride.

Scientific Research Applications

Applications Overview

-

Flavoring Agent

- (Z)-2-Octen-1-ol is primarily used in the food industry as a flavoring agent. It has a floral flavor profile and is classified under the JECFA functional classes for flavoring agents. The Joint FAO/WHO Expert Committee on Food Additives evaluated it in 2012 and found no safety concerns at current levels of intake when used in food products .

-

Fragrance Industry

- This compound is utilized in the fragrance industry due to its appealing scent characteristics. It contributes to the aroma profiles of various perfumes and scented products, enhancing their olfactory appeal.

- Biochemical Research

- Agricultural Applications

-

Industrial Uses

- In industrial settings, this compound may be explored for its potential as a solvent or intermediate in chemical synthesis, particularly in the production of more complex organic compounds.

Flavor Profile and Usage

| Application Area | Specific Use | Regulatory Status |

|---|---|---|

| Food Industry | Flavoring agent | Evaluated by JECFA |

| Fragrance Industry | Component in perfumes | GRAS status |

| Biochemical Research | Study of lipid metabolism | Under ongoing research |

| Agriculture | Attractant for pollinators | Potential eco-friendly use |

Case Studies

-

Flavoring Agent Evaluation :

A comprehensive evaluation by JECFA concluded that this compound can be safely used as a flavoring agent with an acceptable daily intake established based on current consumption levels . -

Volatile Emission Studies :

A study investigating the volatile compounds from sun-dried grapes identified this compound among other volatiles produced during the drying process. This finding highlights its role in the sensory attributes of dried fruits and its potential impact on consumer preferences . -

Plant Emission Research :

Research into the emissions of volatile organic compounds from plants has shown that this compound plays a role in plant-pollinator interactions, suggesting its utility in developing natural pest management strategies .

Mechanism of Action

The mechanism of action of (Z)-2-Octen-1-ol in biological systems involves its interaction with olfactory receptors, which are G-protein coupled receptors. Upon binding to these receptors, it triggers a signal transduction pathway that results in the perception of smell. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various organic reactions.

Comparison with Similar Compounds

(E)-2-Octen-1-ol: The trans isomer of 2-Octen-1-ol, which has different physical and chemical properties due to the different spatial arrangement of atoms.

2-Octanol: The saturated alcohol counterpart, which lacks the double bond and thus has different reactivity.

1-Octen-3-ol: Another unsaturated alcohol with the double bond and hydroxyl group in different positions, leading to different chemical behavior.

Uniqueness:

Odor Profile: (Z)-2-Octen-1-ol has a unique fatty odor that is distinct from its isomers and other similar compounds.

Reactivity: The presence of the “Z” configuration double bond gives it unique reactivity patterns in organic synthesis.

Biological Activity

(Z)-2-Octen-1-ol, a medium-chain primary fatty alcohol, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure and potential applications in various fields, including food science, pharmacology, and agriculture. This article explores the biological activity of this compound, highlighting its antioxidant properties, effects on insect behavior, and potential therapeutic uses.

This compound has the molecular formula and a molecular weight of approximately 128.21 g/mol. It is known for its role as a flavoring agent and is found in various natural sources, including fungi and plants .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

Research Findings

- In Vitro Antioxidant Activity : A study investigating the antioxidant properties of various compounds found that this compound displayed notable radical scavenging abilities when tested against the DPPH radical .

- Mechanism of Action : The antioxidant activity is attributed to the compound's ability to donate electrons or hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative stress within biological systems .

- Comparative Analysis : In a comparative study of several volatile compounds derived from fungi, this compound was identified among the most effective antioxidants, showcasing its potential for inclusion in health supplements and functional foods .

Insect Behavior Modulation

This compound has also been studied for its effects on insect behavior, particularly in terms of attraction and repulsion.

Case Studies

- Olive Fruit Fly Interaction : Research on the olive fruit fly (Bactrocera oleae) indicated that this compound could influence host selection behaviors in this pest. The compound was identified as part of the volatile profile emitted by olive trees, which can attract or repel these insects based on concentration and environmental factors .

- Larvicidal Effects : In studies assessing larvicidal properties against mosquito larvae, this compound demonstrated effectiveness in inducing mortality at specific concentrations, suggesting potential use in biocontrol strategies .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts.

Pharmacological Studies

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further research in treating conditions characterized by inflammation .

- Flavoring Agent in Pharmaceuticals : Due to its pleasant aroma and flavor profile, this compound is being considered as a natural flavoring agent in pharmaceutical formulations, potentially improving patient compliance with medications .

Summary of Biological Activities

Properties

IUPAC Name |

(Z)-oct-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQPVPFZWIQERS-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020805 | |

| Record name | cis-2-Octen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; sweet floral aroma | |

| Record name | (E)-2-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-2-Octenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

88.00 °C. @ 11.00 mm Hg | |

| Record name | (E)-2-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | cis-2-Octenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 (20º) | |

| Record name | cis-2-Octenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26001-58-1, 18409-17-1 | |

| Record name | 2-Octen-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Octen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Z48774TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-2-Octen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.